Ethyl 2-amino-4-propylpyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-amino-4-propylpyrimidine-5-carboxylate is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate was used as a starting material to synthesize new pyridothienopyrimidine derivatives under different reaction conditions . Similarly, ethyl 2-dimethylaminomethylene-3-oxoalkanoates reacted with N-C-N dinucleophiles to yield esters of 4-substituted 2-amino-5-pyrimidinecarboxylic acids . Moreover, ethyl 2-(benzo[d]thazol-2-yl)acetate interacted with arylidinemalononitrile derivatives to produce ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and intramolecular hydrogen bonding . Similarly, the crystal structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was solved, showing a flat boat conformation of the tetrahydropyridine ring and various intra- and intermolecular hydrogen bonds .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions. For instance, ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates reacted with 2-chloropyrimidine to give isoxazolones with pyrimidine rings substituted on N-2 . Additionally, ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate underwent an abnormal Beckmann rearrangement and was used for the synthesis of pyrazolopyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be characterized by various analytical methods. For example, the synthesized ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized by FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), and UV-Visible spectroscopy . These techniques provide valuable information about the stability, functional groups, and electronic transitions of the compounds.
Scientific Research Applications
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives, such as 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), have garnered significant attention in pharmaceutical and medicinal chemistry due to their broad applicability and bioavailability. The review by Parmar, Vala, and Patel (2023) highlights the synthetic pathways employed for developing these derivatives through multicomponent reactions utilizing diverse catalysts, underscoring their potential in developing lead molecules for various applications (Parmar, Vala, & Patel, 2023).
Role of Ethyl Groups in Biochemical Processes
The toxicity and biological impact of ethylated compounds, such as ethylmercury, have been extensively studied. Ethylmercury, for instance, crosses the blood-brain barrier and can lead to significant neurological effects, differentiating its toxicity profile from that of methylmercury. This highlights the critical nature of studying ethylated compounds in environmental and toxicological contexts to understand their effects on human health and the environment (Kern, Geier, Homme, & Geier, 2019).
Ethylated Compounds in Environmental Chemistry
Ethyl carbamate (urethane), found in fermented foods and beverages, is an example of a compound with an ethyl group that poses carcinogenic risks. Weber and Sharypov (2009) provide an extensive review of ethyl carbamate's occurrence, mechanisms of formation, and strategies for its reduction, emphasizing the significance of monitoring and controlling ethylated compounds in the food industry to ensure public health safety (Weber & Sharypov, 2009).
properties
IUPAC Name |
ethyl 2-amino-4-propylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-3-5-8-7(9(14)15-4-2)6-12-10(11)13-8/h6H,3-5H2,1-2H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDLUXLMZMKADP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)OCC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380583 |
Source
|
Record name | Ethyl 2-amino-4-propylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-propylpyrimidine-5-carboxylate | |
CAS RN |
127957-83-9 |
Source
|
Record name | Ethyl 2-amino-4-propylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.